(2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine
CAS No.: 899968-45-7
Cat. No.: VC5969745
Molecular Formula: C16H20ClN3S
Molecular Weight: 321.87
* For research use only. Not for human or veterinary use.
![(2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine - 899968-45-7](/images/structure/VC5969745.png)
Specification
CAS No. | 899968-45-7 |
---|---|
Molecular Formula | C16H20ClN3S |
Molecular Weight | 321.87 |
IUPAC Name | 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine |
Standard InChI | InChI=1S/C16H20ClN3S/c1-3-20(4-2)11-12-21-16-10-9-15(18-19-16)13-5-7-14(17)8-6-13/h5-10H,3-4,11-12H2,1-2H3 |
Standard InChI Key | HUEUOGXYMILFBP-UHFFFAOYSA-N |
SMILES | CCN(CC)CCSC1=NN=C(C=C1)C2=CC=C(C=C2)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyridazine core substituted at the 3-position with a sulfanyl ethyl group bearing diethylamine and at the 6-position with a 4-chlorophenyl ring. This arrangement combines aromatic, heterocyclic, and aliphatic components, each contributing distinct electronic and steric properties. The pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) is known for its electron-deficient character, which facilitates interactions with biological targets such as enzymes or receptors . The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the sulfanyl ethyl diethylamine side chain introduces nucleophilic and basic sites.
Table 1: Key Molecular Descriptors
Property | Value/Description |
---|---|
Molecular Formula | C₁₆H₁₉ClN₃S |
Molecular Weight | 328.86 g/mol |
IUPAC Name | (2-{[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine |
Key Functional Groups | Pyridazine, Chlorophenyl, Sulfanyl, Diethylamine |
Synthetic Routes
While no explicit synthesis of this compound is documented, analogous pyridazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, the 6-(4-chlorophenyl)pyridazin-3-yl scaffold can be prepared through:
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Suzuki-Miyaura Coupling: Aryl halides (e.g., 3-bromo-6-chloropyridazine) react with 4-chlorophenylboronic acid in the presence of a palladium catalyst .
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Thiol-Ether Formation: The sulfanyl ethyl diethylamine side chain is introduced via reaction of a pyridazine-thiol intermediate with 2-chloroethyl diethylamine under basic conditions .
Reaction yields and purity depend on solvent choice (e.g., DMF, THF), temperature (typically 60–100°C), and catalyst systems (e.g., Pd(PPh₃)₄ for coupling) . Industrial-scale production would require optimization for cost and efficiency, potentially employing continuous-flow reactors.
Physicochemical and ADME Profiling
Solubility and Lipophilicity
The chlorophenyl and pyridazine groups likely render the compound hydrophobic (logP ≈ 3.5), necessitating formulation enhancements (e.g., nanoemulsions) for aqueous solubility. The diethylamine moiety (pKa ≈ 10.5) may improve solubility under acidic conditions, favoring protonation and salt formation .
Metabolic Stability
Sulfanyl groups are susceptible to oxidative metabolism, potentially leading to sulfoxide or sulfone metabolites. In vitro studies of analogous compounds show moderate hepatic microsomal stability (t₁/₂ ≈ 45 minutes in human liver microsomes).
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